Naronapride metabolite M1
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Overview
Description
Naronapride metabolite M1 is a significant metabolite of naronapride, a serotonin 5-HT4 receptor agonist used for gastrointestinal motility disorders. This metabolite is formed through the metabolic processes that naronapride undergoes in the human body .
Preparation Methods
The preparation of naronapride metabolite M1 involves the metabolic conversion of naronapride. Naronapride undergoes rapid hydrolysis to form 6-[(3S,4R)-4-(4-amino-5-chloro-2-methoxy-benzoylamino)-3-methoxy-piperidin-1-yl]-hexanoic acid (ATI-7500) with the stoichiometric loss of quinuclidinol . This process is facilitated by enzymes in the liver and other tissues.
Chemical Reactions Analysis
Naronapride metabolite M1 undergoes several types of chemical reactions:
Oxidation: The metabolite can undergo oxidation, particularly in the presence of cytochrome P450 enzymes.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: The metabolite can undergo substitution reactions, particularly involving the amino and methoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include various oxidized and reduced forms of the metabolite .
Scientific Research Applications
Naronapride metabolite M1 has several scientific research applications:
Mechanism of Action
The mechanism of action of naronapride metabolite M1 involves its interaction with serotonin 5-HT4 receptors. By binding to these receptors, the metabolite enhances gastrointestinal motility. The molecular targets involved include the serotonin receptors and the pathways associated with gastrointestinal motility .
Comparison with Similar Compounds
Naronapride metabolite M1 can be compared with other similar compounds such as:
ATI-7500: Another metabolite of naronapride with similar properties.
ATI-7400: Formed through further side-chain oxidation of ATI-7500.
ATI-7100: Another metabolite formed through the oxidation of ATI-7400.
This compound is unique due to its specific interaction with serotonin 5-HT4 receptors and its role in enhancing gastrointestinal motility .
Properties
CAS No. |
1346751-90-3 |
---|---|
Molecular Formula |
C18H26ClN3O5 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-[(3S,4R)-4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-3-methoxypiperidin-1-yl]butanoic acid |
InChI |
InChI=1S/C18H26ClN3O5/c1-26-15-9-13(20)12(19)8-11(15)18(25)21-14-5-7-22(10-16(14)27-2)6-3-4-17(23)24/h8-9,14,16H,3-7,10,20H2,1-2H3,(H,21,25)(H,23,24)/t14-,16+/m1/s1 |
InChI Key |
YJSHQGHIZXDNHW-ZBFHGGJFSA-N |
Isomeric SMILES |
CO[C@H]1CN(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCC(=O)O |
Canonical SMILES |
COC1CN(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCC(=O)O |
Origin of Product |
United States |
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